AC-Phe(4-NH2)-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

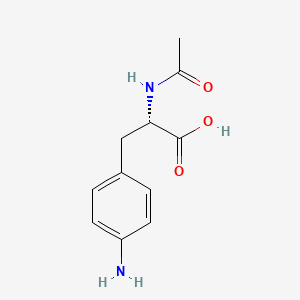

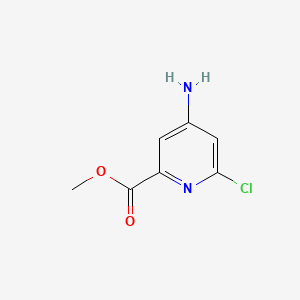

AC-Phe(4-NH2)-OH, also known as AC-P-AMINO-PHE-OME, is a chemical compound that belongs to the group of amino acid derivatives . It is composed of a peptide bond, an amino group, a phenyl group, and an omega functional group .

Molecular Structure Analysis

Supramolecular structures were produced by in situ enzymatic condensation of Fmoc–Phe–(4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tunable nanoscale morphologies .Physical And Chemical Properties Analysis

The physical and chemical properties of AC-Phe(4-NH2)-OH include a molecular formula of C12H16N2O3 and a molecular weight of 236.27 . The compound has a boiling point of 404.4 °C at 760 mmHg and a flash point of 198.4 °C . Its density is 1.203 g/cm3 .Applications De Recherche Scientifique

Nanomedicine

Molecules based on the Phe-Phe motif, such as “AC-Phe(4-NH2)-OH”, have found a range of applications in nanomedicine . They are used in drug delivery, biomaterials, and new therapeutic paradigms . The Phe-Phe motif is a minimalist building block that drives the self-assembly of short peptides and their analogues into nanostructures and hydrogels .

Characterization and Nanomorphologies

The characterization and nanomorphologies of the self-assembled nanostructures of “AC-Phe(4-NH2)-OH” have been studied . These nanostructures have remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .

Tuneable Nanostructures

Supramolecular structures can be produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 . The relative contribution of π-stacking and H-bonding interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Drug Delivery

The unique physico-chemical properties of nanomaterials allow for unprecedented performance, especially in the field of early diagnosis and targeted drug delivery .

New Therapeutic Paradigms

Nanotechnologies are revolutionizing the medicinal field as they promise innovative solutions to unsolved therapeutic and diagnostic challenges . It is not just a quantitative leap in, say, the efficiency of disease identification and treatment that is on the horizon, but also a qualitative leap that can be realized by nanomaterials through innovative therapeutic paradigms .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of AC-Phe(4-NH2)-OH is the formation of supramolecular structures . These structures are produced by in situ enzymatic condensation of Fmoc–Phe– (4-X), where X denotes electron withdrawing or donating groups, with Phe–NH2 .

Mode of Action

AC-Phe(4-NH2)-OH interacts with its targets through π-stacking and H-bonding interactions . The relative contribution of these interactions can be regulated by the nature of X, resulting in tuneable nanoscale morphologies .

Biochemical Pathways

The biochemical pathways affected by AC-Phe(4-NH2)-OH involve the self-assembly of short peptides and their analogues into nanostructures and hydrogels . This self-assembly is driven by the Phe-Phe motif, a minimalist building block .

Result of Action

The result of AC-Phe(4-NH2)-OH’s action is the formation of tuneable nanoscale morphologies . These morphologies have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

Action Environment

The action of AC-Phe(4-NH2)-OH can be influenced by environmental factors. For instance, the nature of X in the compound can regulate the relative contribution of π-stacking and H-bonding interactions, thereby influencing the resulting nanoscale morphologies .

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(4-aminophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10H,6,12H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQBTHHWQQXZTN-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AC-Phe(4-NH2)-OH | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Benzoyl-4H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B581866.png)

![3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile](/img/structure/B581878.png)